(2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid
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Overview
Description
“(2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid” is an organic compound that belongs to the class of amino acids. The (2S,3S) notation indicates that it has two chiral centers, both of which have an S configuration . The numbers 2 and 3 refer to the positions of the chiral carbons in the molecule .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, “(2S,3S)-3-Aroyl Pyroglutamic Acid Amides”, has been synthesized through a three-step sequence. This process involves the synthesis of N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acids via a highly diastereoselective tandem aza-Michael addition and crystallization-induced diastereomer transformation (CIDT) .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of two chiral centers, both of which have an S configuration . The numbers 2 and 3 refer to the positions of the chiral carbons in the molecule .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, a related compound, cinnamic acid, has been subjected to bromination, resulting in the formation of 2,3-dibromo-3-phenylpropanoic acid .
Mechanism of Action
Target of Action
It is suggested that it may interact with an isomerase . Isomerases are enzymes that catalyze the structural rearrangement of molecules, playing a crucial role in various biological processes.
Mode of Action
It is suggested that it might be involved in the condensation of two molecules of trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) into the phenazine ring system . This process could potentially lead to changes in the structure and function of the target molecule, influencing its biological activity.
Biochemical Pathways
It is suggested that it might be involved in the formation of the phenazine ring system . Phenazines are a group of compounds with diverse biological activities, including antibiotic, antitumor, and immunosuppressive properties.
Result of Action
Given its potential interaction with isomerases and involvement in the formation of the phenazine ring system, it might influence various biological processes and pathways .
Advantages and Limitations for Lab Experiments
L-Threo-AMPA has several advantages for lab experiments. It is a selective agonist for the AMPA receptor, which allows for the study of the specific effects of AMPA receptor activation. It is also stable and can be easily synthesized in large quantities. However, L-Threo-AMPA has some limitations as well. It is not a natural compound and may not fully mimic the effects of endogenous neurotransmitters. Additionally, its effects may be influenced by the presence of other molecules in the experimental system.
Future Directions
There are several future directions for research involving L-Threo-AMPA. One area of interest is the development of more selective agonists for specific subtypes of AMPA receptors. Another area of interest is the study of the role of AMPA receptors in neurological disorders such as Alzheimer's disease and schizophrenia. Finally, the development of drugs that can modulate the activity of AMPA receptors may have therapeutic potential for a variety of conditions.
Synthesis Methods
L-Threo-AMPA can be synthesized from L-aspartic acid through a series of chemical reactions. The first step involves the protection of the carboxylic acid group of L-aspartic acid with a suitable protecting group. The amino group is then protected with a Boc (tert-butoxycarbonyl) group. The protected L-aspartic acid is then reacted with methyl acrylate to form a diastereomeric mixture of L-threo and L-erythro isomers. The diastereomeric mixture is then separated, and the L-threo isomer is deprotected to yield L-Threo-AMPA.
Scientific Research Applications
L-Threo-AMPA has been used extensively in scientific research to study the mechanisms of action of glutamate receptors. It is a selective agonist for the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype of glutamate receptors, which are involved in fast excitatory neurotransmission in the central nervous system. L-Threo-AMPA has been used to study the structure and function of AMPA receptors, as well as their regulation by other molecules.
Properties
IUPAC Name |
(2S,3S)-3-amino-2-hydroxy-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3(2)4(7)5(8)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFAZNNHAIDEBD-WHFBIAKZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([C@@H](C(=O)O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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